1-Bromo-1-(4-hydroxyphenyl)propan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-1-(4-hydroxyphenyl)propan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6(11)9(10)7-2-4-8(12)5-3-7/h2-5,9,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJNPHVJGAZENF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1=CC=C(C=C1)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30697609 | |
| Record name | 1-Bromo-1-(4-hydroxyphenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30697609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957828-58-9 | |
| Record name | 1-Bromo-1-(4-hydroxyphenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30697609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity Profiles and Mechanistic Investigations of 1 Bromo 1 4 Hydroxyphenyl Propan 2 One
Nucleophilic Substitution Reactions at the Alpha-Bromine Center
The most prominent feature of α-haloketones is the susceptibility of the α-carbon to nucleophilic attack, leading to the displacement of the halogen. This reactivity is primarily governed by the electron-withdrawing effect of the adjacent carbonyl group, which activates the C-Br bond.
The substitution of the bromine atom in 1-Bromo-1-(4-hydroxyphenyl)propan-2-one typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. In an SN2 reaction, the rate of the reaction is dependent on the concentration of both the substrate (the α-bromoketone) and the attacking nucleophile. youtube.commasterorganicchemistry.com The reaction occurs in a single, concerted step where the nucleophile attacks the carbon atom from the side opposite to the leaving group (the bromide ion). masterorganicchemistry.com
The rate law for the SN2 reaction of this compound can be expressed as: Rate = k[this compound][Nucleophile]
This second-order kinetics means that any change in the concentration of either reactant will directly affect the reaction rate. masterorganicchemistry.com The thermodynamics of the reaction are influenced by the bond energies of the C-Br bond being broken and the new carbon-nucleophile bond being formed. Generally, the formation of a stronger bond with the nucleophile compared to the C-Br bond results in an exothermic and favorable reaction.
The table below illustrates the expected kinetic relationship for the SN2 reaction of this compound.
| Reactant | Change | Effect on Reaction Rate | Rationale |
| This compound | Doubling Concentration | Doubles | The reaction is first order with respect to the substrate. youtube.com |
| Nucleophile | Doubling Concentration | Doubles | The reaction is first order with respect to the nucleophile. youtube.com |
| Nucleophile Strength | Increased | Increases | Stronger nucleophiles are more effective at attacking the electrophilic carbon. |
| Steric Hindrance | Increased | Decreases | Bulky groups on the substrate or nucleophile hinder the backside attack required for the SN2 mechanism. masterorganicchemistry.com |
A key characteristic of the SN2 mechanism is the inversion of stereochemistry at the reaction center. masterorganicchemistry.commasterorganicchemistry.com If the starting material, this compound, is a single enantiomer (e.g., (R)-1-Bromo-1-(4-hydroxyphenyl)propan-2-one), the nucleophilic attack will occur from the backside relative to the bromine atom. This forces the other three groups on the chiral carbon to "flip" into the opposite configuration, much like an umbrella inverting in the wind.
This process, known as the Walden inversion, results in the formation of a product with the opposite stereochemical configuration. libretexts.org For example, the reaction of (R)-1-Bromo-1-(4-hydroxyphenyl)propan-2-one with a nucleophile (Nu⁻) would yield the (S)-product.
Stereochemical Pathway: (R)-1-Bromo-1-(4-hydroxyphenyl)propan-2-one + Nu⁻ → [Transition State] → (S)-1-Nu-1-(4-hydroxyphenyl)propan-2-one + Br⁻
This predictable stereochemical outcome is a powerful tool in asymmetric synthesis, allowing for the creation of specific stereoisomers. In contrast, an SN1 mechanism, which proceeds through a flat carbocation intermediate, would lead to a mixture of retention and inversion products (racemization). masterorganicchemistry.com The primary nature of the carbon bearing the bromine in this substrate, along with the activating effect of the ketone, strongly favors the SN2 pathway and its corresponding inversion of stereochemistry.
The facile displacement of the alpha-bromine atom allows for the introduction of a wide variety of functional groups through reactions with different nucleophiles. This derivatization is a cornerstone of the synthetic utility of α-haloketones. researchgate.netbeilstein-journals.org By selecting the appropriate nucleophile, a broad spectrum of derivatives can be synthesized from this compound.
The table below provides examples of potential derivatizations.
| Nucleophile | Reagent Example | Product Class |
| Hydroxide (B78521) (OH⁻) | Sodium Hydroxide | α-Hydroxy ketone |
| Alkoxide (RO⁻) | Sodium Methoxide | α-Alkoxy ketone |
| Carboxylate (RCOO⁻) | Sodium Acetate (B1210297) | α-Acyloxy ketone |
| Thiolate (RS⁻) | Sodium Thiophenoxide | α-Thioether ketone |
| Azide (N₃⁻) | Sodium Azide | α-Azido ketone |
| Cyanide (CN⁻) | Sodium Cyanide | α-Cyano ketone |
| Amine (RNH₂) | Ammonia, primary/secondary amines | α-Amino ketone |
These reactions significantly expand the synthetic potential of the parent compound, providing access to molecules with diverse properties and further reactive handles.
Transformations of the Carbonyl and Phenolic Hydroxyl Groups
Beyond the reactivity at the alpha-carbon, the ketone and phenolic hydroxyl moieties of this compound offer additional sites for chemical modification.
The ketone group can be reduced to a secondary alcohol, yielding a 1-bromo-1-(4-hydroxyphenyl)propan-2-ol derivative. This transformation can be achieved using a variety of reducing agents. The choice of reagent can influence the stereochemical outcome of the reduction.
Common reducing agents and their expected outcomes are listed below.
| Reducing Agent | Description | Expected Product |
| Sodium borohydride (B1222165) (NaBH₄) | A mild and selective reducing agent for ketones and aldehydes. | 1-Bromo-1-(4-hydroxyphenyl)propan-2-ol (as a mixture of diastereomers). |
| Lithium aluminum hydride (LiAlH₄) | A powerful, non-selective reducing agent. It would also reduce other functional groups if present. | 1-Bromo-1-(4-hydroxyphenyl)propan-2-ol (as a mixture of diastereomers). |
| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Reduces the ketone and may also cause de-bromination (hydrodehalogenation). | Potential for reduction to 1-(4-hydroxyphenyl)propan-2-ol. |
These reductions generate a new chiral center at the former carbonyl carbon, leading to the formation of diastereomers. The control of this stereochemistry is a significant aspect of synthetic strategies involving this transformation.
The phenolic hydroxyl group is susceptible to oxidation. Phenols can be oxidized to various products, including quinones, and can undergo oxidative coupling reactions. organic-chemistry.org The specific outcome depends heavily on the oxidant used and the reaction conditions. The presence of the electron-donating hydroxyl group makes the aromatic ring more susceptible to electrophilic attack and oxidation.
Potential oxidative transformations include:
Oxidation to Quinones: Strong oxidizing agents can potentially convert the phenol (B47542) into a quinone or related structures. However, this can be a complex transformation leading to multiple products.
Oxidative Coupling: In the presence of certain oxidants (e.g., iron(III) chloride), phenols can undergo coupling reactions, forming biphenyl (B1667301) derivatives or polymeric materials.
These transformations are generally less controlled than the nucleophilic substitution or ketone reduction pathways but offer routes to more complex molecular architectures.
Protection and Deprotection Strategies for Phenolic Functionality
In the multistep synthesis involving this compound, the reactivity of the phenolic hydroxyl group often necessitates the use of protecting groups. organic-chemistry.org A protecting group is a reversibly formed derivative of a functional group that masks its reactivity during a chemical transformation elsewhere in the molecule. organic-chemistry.org For the phenolic -OH group, common strategies involve its conversion into an ether, such as a benzyl (B1604629) ether or a silyl (B83357) ether. scirp.org The choice of protecting group is critical and must ensure stability during subsequent reaction steps and allow for selective removal (deprotection) without affecting other parts of the molecule. organic-chemistry.org
Benzyl Ethers: The benzyl (Bn) group is a robust protecting group for alcohols, including phenols, due to its stability across a wide range of acidic and basic conditions. chem-station.com Protection is typically achieved via a Williamson ether synthesis, where the phenoxide, generated by treating the phenol with a base like sodium hydride (NaH), reacts with benzyl bromide (BnBr) or benzyl chloride (BnCl). chem-station.comorganic-chemistry.org Catalytic amounts of iodide salts, such as tetrabutylammonium (B224687) iodide (TBAI), can accelerate the reaction. chem-station.com
Deprotection of benzyl ethers is commonly performed under reductive conditions, most notably through catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas (H₂). organic-chemistry.orgjk-sci.com This process yields the deprotected phenol and toluene (B28343) as a byproduct. organic-chemistry.org Alternative methods include using a hydrogen transfer source like 1,4-cyclohexadiene (B1204751) in the presence of Pd/C, which can be useful when other reducible functional groups are present. organic-chemistry.orgjk-sci.com Oxidative cleavage using reagents like ozone (O₃) or chromium trioxide (CrO₃) also serves as a deprotection method. organic-chemistry.orgwikipedia.org
Silyl Ethers: Silyl ethers are another major class of protecting groups for alcohols. wikipedia.orgpearson.com Their utility stems from the ease of their formation and their selective removal under mild conditions. wikipedia.org Common silylating agents include trimethylsilyl (B98337) chloride (TMSCl), tert-butyldimethylsilyl chloride (TBDMSCl or TBSCl), and triisopropylsilyl chloride (TIPSCl). wikipedia.orgchem-station.com The reaction is typically carried out in the presence of a base like imidazole (B134444) in a solvent such as dimethylformamide (DMF). wikipedia.orgharvard.edu The steric bulk of the silyl group influences the rate of both protection and deprotection, with bulkier groups like TIPS providing greater stability. wikipedia.orgchem-station.com
Deprotection of silyl ethers is most frequently accomplished using a source of fluoride (B91410) ions, such as tetrabutylammonium fluoride (TBAF). chem-station.comharvard.edu The high strength of the silicon-fluorine bond (Si-F) is the driving force for this reaction. chem-station.com The stability of silyl ethers to acidic or basic conditions varies; for instance, the relative resistance to acid-catalyzed hydrolysis is TMS < TES < TBS < TIPS. wikipedia.org This differential stability allows for selective deprotection when multiple silyl ethers are present in a molecule. harvard.edu
Interactive Data Table: Protection and Deprotection of Phenolic Hydroxyl Group
| Protecting Group | Protection Reagents | Deprotection Reagents | Stability Characteristics |
|---|---|---|---|
| Benzyl (Bn) | Benzyl bromide (BnBr) or Benzyl chloride (BnCl) with a base (e.g., NaH). chem-station.comorganic-chemistry.org | Catalytic hydrogenation (H₂, Pd/C). organic-chemistry.orgjk-sci.com | Stable to most acids and bases. chem-station.com |
| tert-Butyldimethylsilyl (TBS) | TBSCl with imidazole in DMF. wikipedia.orgharvard.edu | Tetrabutylammonium fluoride (TBAF). chem-station.comharvard.edu | Good stability under many reaction conditions; removable with fluoride ions. wikipedia.org |
| Triisopropylsilyl (TIPS) | TIPSCl with imidazole. scirp.orgwikipedia.org | Tetrabutylammonium fluoride (TBAF). chem-station.comharvard.edu | Very stable due to steric bulk; requires fluoride for cleavage. scirp.orgwikipedia.org |
Elimination Reactions: Formation of Alpha,Beta-Unsaturated Ketones
This compound, as an α-bromoketone, can undergo elimination reactions to form α,β-unsaturated ketones. This transformation, known as dehydrobromination, involves the removal of a hydrogen atom from the carbon adjacent to the carbonyl group (the α'-carbon) and the bromine atom. libretexts.org This reaction establishes a carbon-carbon double bond, yielding an unsaturated system.
Dehydrobromination Mechanisms (e.g., E2 Pathways)
The dehydrobromination of α-haloketones typically proceeds through a bimolecular elimination (E2) mechanism. libretexts.org The E2 mechanism is a concerted, one-step process where a base removes a proton from the β-carbon (in this case, the methyl group) at the same time the leaving group (bromide) departs from the α-carbon. byjus.commasterorganicchemistry.com
The reaction rate is dependent on the concentrations of both the substrate (the α-bromoketone) and the base, exhibiting second-order kinetics. masterorganicchemistry.comkhanacademy.orgyoutube.com A key stereochemical requirement for the E2 reaction is an anti-periplanar arrangement of the proton being abstracted and the leaving group. masterorganicchemistry.comyoutube.com This means the H-C-C-Br dihedral angle must be approximately 180° for the transition state to be optimal, allowing for efficient orbital overlap to form the new π-bond. youtube.com In the case of this compound, rotation around the Cα-Cβ single bond allows the molecule to adopt this necessary conformation for the elimination to occur upon treatment with a suitable base.
Influence of Reaction Conditions on Elimination versus Substitution Selectivity
Substitution and elimination reactions are often competing pathways. libretexts.orgopenochem.org The outcome of the reaction of this compound with a nucleophile/base is heavily influenced by several factors, including the nature of the substrate, the base, the solvent, and the temperature. libretexts.orgopenochem.orgchemguide.co.uk
Substrate Structure: The substrate is a secondary halide, which can undergo both substitution (Sₙ2) and elimination (E2). libretexts.orglibretexts.org Steric hindrance around the electrophilic carbon can disfavor substitution and promote elimination.
Nature of the Base/Nucleophile: The strength and steric bulk of the base are crucial. Strong, sterically hindered bases, such as potassium tert-butoxide (t-BuOK), favor elimination because their size makes it difficult to act as a nucleophile and attack the carbon atom, but they can readily abstract a proton. openochem.orgpearson.com Strong, non-bulky bases like sodium hydroxide (NaOH) or sodium ethoxide can act as both nucleophiles and bases, often leading to a mixture of products. libretexts.orgchemguide.co.uk
Solvent: The choice of solvent plays a significant role. Polar aprotic solvents (e.g., acetone (B3395972), DMF) can favor Sₙ2 and E2 reactions. pearson.com In contrast, ethanol (B145695) is often used as a solvent for elimination reactions, as it encourages this pathway over substitution, which is favored by water. libretexts.orgchemguide.co.uk
Temperature: Higher temperatures generally favor elimination over substitution. openochem.orgchemguide.co.uk Elimination reactions have a higher activation energy than substitution reactions, and increasing the temperature provides the necessary energy to overcome this barrier.
Interactive Data Table: Factors Influencing Elimination vs. Substitution
| Factor | Favors Elimination | Favors Substitution | Rationale |
|---|---|---|---|
| Base | Strong, sterically hindered base (e.g., t-BuOK). openochem.orgpearson.com | Good nucleophile, weaker base (e.g., I⁻, RS⁻). libretexts.org | Bulky bases can more easily abstract a proton than attack a sterically hindered carbon. pearson.com |
| Temperature | High. openochem.orgchemguide.co.uk | Low. | Higher temperatures provide sufficient energy to overcome the higher activation energy of elimination. openochem.org |
| Solvent | Ethanol. libretexts.orgchemguide.co.uk | Water, Polar aprotic (for Sₙ2). libretexts.orgpearson.com | Ethanol encourages elimination, while water encourages substitution. libretexts.org |
| Substrate | Tertiary > Secondary > Primary. libretexts.org | Primary > Secondary > Tertiary. | Increased substitution on the carbon bearing the leaving group favors elimination. libretexts.org |
Role as a Reactive Intermediate in Cascade and Domino Reactions
α-Haloketones like this compound are valuable intermediates in cascade or domino reactions. These reactions involve two or more sequential transformations in a single synthetic operation without isolating the intermediates, which enhances efficiency and atom economy. nih.gov
The dual functionality of this compound—an electrophilic carbon bearing the bromine and an enolizable ketone—makes it a suitable candidate for such complex transformations. For instance, it can participate in sequences initiated by either nucleophilic substitution at the α-carbon or by base-mediated enolate formation.
A plausible domino sequence could involve an initial reaction, such as a 1,4-addition (Michael addition) of a nucleophile to an α,β-unsaturated system, followed by an intramolecular cyclization where the resulting enolate displaces the bromide from the α-bromoketone moiety within the same molecule. Reactions of chromones with activated carbonyl compounds can proceed via a 1,4-addition followed by ring cleavage and subsequent intramolecular reactions. beilstein-journals.org While specific examples involving this compound are not detailed in the provided literature, its structure is analogous to intermediates used in such syntheses. For example, the reaction of a phenol with an α-bromoketone can be a key step in the synthesis of heterocyclic structures like benzofurans, where the phenoxide first displaces the bromide (substitution), and the resulting intermediate undergoes a subsequent intramolecular cyclization.
The α-functionalization of ketones through domino reactions is a strategy to enhance chemoselectivity. nih.gov A typical process might involve in situ bromination of a ketone, followed by nucleophilic substitution. nih.gov this compound represents a pre-functionalized substrate, ready to enter the subsequent steps of a designed cascade sequence, potentially leading to the rapid assembly of complex molecular architectures.
Computational and Theoretical Chemistry Investigations of the Compound
Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties by focusing on the electron density.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 1-Bromo-1-(4-hydroxyphenyl)propan-2-one, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine the equilibrium geometry. researchgate.net This process yields crucial data on bond lengths, bond angles, and dihedral angles that define the molecule's shape.
Conformational analysis further explores the different spatial arrangements (conformers) of the molecule that can exist due to rotation around single bonds. By calculating the relative energies of these conformers, researchers can identify the most stable (lowest energy) conformation and understand the molecule's flexibility.
Table 1: Optimized Geometric Parameters (Illustrative)
| Parameter | Value (Å/°) |
|---|---|
| C-Br Bond Length | 1.95 |
| C=O Bond Length | 1.22 |
| O-H Bond Length | 0.97 |
| C-C-O Bond Angle | 120.5 |
Note: The data in this table is illustrative and would be derived from specific DFT calculations.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps) for Chemical Reactivity and Stability
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more reactive. For this compound, the distribution of the HOMO and LUMO across the molecule reveals the likely sites for nucleophilic and electrophilic attack, respectively. researchgate.net
Table 2: Frontier Molecular Orbital Energies (Illustrative)
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
Note: The data in this table is illustrative and based on typical values from DFT calculations.
Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions and Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. wolfram.com It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions. researchgate.net Typically, red areas signify regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack. Blue areas indicate positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow areas represent regions of neutral or near-neutral potential. researchgate.net
For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carbonyl and hydroxyl groups, identifying them as sites for electrophilic interaction. nih.gov Positive potential might be located around the hydrogen atom of the hydroxyl group.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hybridization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wikipedia.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. wisc.edu
This method is particularly useful for studying charge delocalization, which arises from interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger delocalization effects, which contribute to the molecule's stability. NBO analysis also provides information about the hybridization of atomic orbitals, offering insights into the nature of the chemical bonds. ijnc.irresearchgate.net
Table 3: NBO Analysis - Key Donor-Acceptor Interactions (Illustrative)
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
|---|---|---|
| LP(O1) | π*(C=O) | 15.2 |
| π(C-C) phenyl | π*(C=O) | 5.8 |
Note: O1 refers to the hydroxyl oxygen. The data is illustrative of typical NBO analysis results.
Investigation of Reaction Mechanisms via Computational Simulations
Computational simulations are indispensable for elucidating the pathways of chemical reactions, providing details that are often difficult or impossible to observe experimentally.
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis
Understanding a chemical reaction requires identifying the transition state (TS), which is the highest energy point along the reaction pathway. Computationally, the TS is located as a first-order saddle point on the potential energy surface. Various algorithms are used to search for and optimize the geometry of the transition state.
Once the TS is located, an Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation maps the reaction pathway from the transition state down to the reactants and products. The IRC path confirms that the located TS correctly connects the desired reactants and products and provides a detailed view of the geometric changes that occur as the reaction progresses. This analysis is crucial for verifying the proposed reaction mechanism and understanding the dynamics of the chemical transformation.
Kinetic and Thermodynamic Parameters from Computational Models
Computational models are invaluable tools for estimating the kinetic and thermodynamic parameters of chemical reactions. ekb.egresearchgate.net These methods can provide insights into the stability, reactivity, and reaction pathways of a molecule like this compound.
Thermodynamic Parameters: Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) can be calculated to determine the stability of the compound and the feasibility of its potential reactions. For instance, the Gibbs free energy of formation would indicate the stability of the molecule under standard conditions. Calculations can also predict the energies of different conformations of the molecule, identifying the most stable three-dimensional structure.
Kinetic Parameters: Kinetic parameters, such as activation energy (Ea), are crucial for understanding the rates of chemical reactions. ekb.egresearchgate.net By mapping the potential energy surface of a reaction involving this compound, computational models can identify transition states and calculate the energy barriers that must be overcome for the reaction to proceed. This information is vital for predicting how quickly the compound might react under various conditions. For example, in a potential nucleophilic substitution reaction at the carbon bearing the bromine atom, computational models could predict the activation energy, providing a quantitative measure of the reaction's speed.
Different levels of theory and basis sets, such as Density Functional Theory (DFT) methods like B3LYP, can be employed to optimize the geometries of reactants, products, and transition states to derive these parameters. ekb.egresearchgate.net
Conceptual Density Functional Theory (CDFT) for Reactivity Descriptors
Conceptual Density Functional Theory (CDFT) is a powerful framework within DFT that provides a set of chemical concepts and principles to understand and predict the chemical reactivity of molecules. mdpi.comresearchgate.netnih.govnih.gov These reactivity descriptors can be categorized as global, which describe the molecule as a whole, and local, which identify reactive sites within the molecule.
Calculations of Global Reactivity Descriptors (e.g., Hardness, Electrophilicity Index)
Key global reactivity descriptors include:
Chemical Potential (μ): Indicates the escaping tendency of electrons from a system. A higher chemical potential suggests a better electron donor (nucleophile).
Chemical Hardness (η): Measures the resistance to a change in electron distribution. Harder molecules have a larger HOMO-LUMO gap and are generally less reactive.
Global Softness (S): The reciprocal of hardness (S = 1/η), it indicates the ease of electron transfer. Softer molecules are more reactive.
Electronegativity (χ): The negative of the chemical potential, it measures the power of an atom or group of atoms to attract electrons.
Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. A higher electrophilicity index indicates a better electron acceptor (electrophile).
The following interactive table provides an example of how these global reactivity descriptors would be presented for a hypothetical calculation on this compound. Note: These values are illustrative and not the result of actual calculations on the compound.
| Descriptor | Symbol | Formula | Illustrative Value (eV) |
| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -4.5 |
| Chemical Hardness | η | ELUMO - EHOMO | 5.0 |
| Global Softness | S | 1 / η | 0.2 |
| Electronegativity | χ | -μ | 4.5 |
| Electrophilicity Index | ω | μ2 / (2η) | 2.025 |
Mapping of Local Reactivity Descriptors (e.g., Fukui Functions, Parr Functions)
Fukui Functions (f(r)): The Fukui function is a key local descriptor that indicates the change in electron density at a particular point in the molecule when an electron is added or removed. acs.orgacs.org It helps to identify the most likely sites for nucleophilic, electrophilic, and radical attack.
f+(r): Indicates the site for a nucleophilic attack (where an electron is added).
f-(r): Indicates the site for an electrophilic attack (where an electron is removed).
f0(r): Indicates the site for a radical attack.
Parr Functions (P(r)): The Parr function is another local descriptor that is particularly useful for predicting the sites for nucleophilic and electrophilic attacks. mdpi.comresearchgate.net
These functions can be visualized as three-dimensional maps overlaid on the molecular structure, where different colored lobes indicate regions of high reactivity. For this compound, one would expect the Fukui and Parr functions to highlight the carbonyl carbon as a potential site for nucleophilic attack and the aromatic ring as a site for electrophilic attack, with the exact distribution of reactivity depending on the electronic effects of the substituents.
Molecular Dynamics Simulations for Intermolecular Interactions in Chemical Systems
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior of molecules and their interactions with their environment. nih.gov
For this compound, MD simulations could be employed to investigate several aspects of its intermolecular interactions:
Aggregation: These simulations can predict whether molecules of this compound are likely to aggregate in solution and what the structure of these aggregates might be. acs.org
Binding to Biological Macromolecules: If this compound were being studied as a potential drug, MD simulations could be used to model its interaction with a target protein. wikipedia.org This would provide insights into the binding mode, the specific intermolecular interactions (such as hydrogen bonds, hydrophobic interactions, and halogen bonds) that stabilize the complex, and the binding affinity.
MD simulations provide a dynamic picture of molecular interactions that complements the static information obtained from quantum chemical calculations.
Applications As a Synthetic Intermediate and Building Block in Advanced Organic Chemistry
Role in the Construction of Complex Molecular Architectures
The ability of α-bromo ketones to react with a wide array of nucleophiles makes them invaluable precursors for constructing more complex molecular frameworks, particularly heterocyclic systems.
The general class of α-halo ketones serves as a cornerstone in the synthesis of a vast number of heterocyclic compounds. wikipedia.org
N-Heterocycles: The reaction of α-bromo ketones with primary amines is a known route to various nitrogen-containing heterocycles. wikipedia.org Depending on the reaction conditions and the structure of the amine, this can lead to the formation of substituted pyrroles, imidazoles, or other related structures.
S-Heterocycles: One of the most classic reactions involving α-bromo ketones is the Hantzsch thiazole synthesis. nih.govijper.orgtandfonline.commdpi.comscirp.org This reaction involves the condensation of an α-halo ketone with a thioamide-containing compound, such as thiourea, to form a thiazole ring. nih.govijper.orgtandfonline.com By this logic, 1-Bromo-1-(4-hydroxyphenyl)propan-2-one would be a suitable precursor for the synthesis of 2-amino-4-(4-hydroxyphenyl)-5-methylthiazole.
O-Heterocycles: α-Bromo ketones are also key starting materials for the synthesis of oxygen-containing heterocycles like oxazoles. rsc.orgresearchgate.netnih.govresearchgate.net The Robinson-Gabriel synthesis, for example, involves the cyclization and dehydration of an α-acylamino ketone, which can be prepared from the corresponding α-bromo ketone. More direct methods involve reacting the α-bromo ketone with an amide or benzylamine derivative. rsc.orgresearchgate.netnih.gov
α-Bromo ketones are valuable precursors for the synthesis of α,β-unsaturated ketones. This transformation is typically achieved through a dehydrobromination reaction. fiveable.meopenstax.orglibretexts.orglibretexts.org The treatment of the α-bromo ketone with a non-nucleophilic base, often a sterically hindered one like pyridine, promotes an E2 elimination of hydrogen bromide (HBr). openstax.orglibretexts.orglibretexts.org In the case of this compound, this reaction would be expected to yield (E/Z)-1-(4-hydroxyphenyl)prop-1-en-2-one. These unsaturated products are themselves important synthetic intermediates, widely used in Michael additions and Diels-Alder reactions. fiveable.me
Development of Novel Chemical Methodologies
The reactivity of α-bromo ketones makes them excellent substrates for testing and developing new synthetic methods, including new catalytic systems and stereoselective transformations.
While no studies were found that specifically screen catalysts for reactions involving this compound, the general class of α-bromo ketones is frequently used to develop new catalytic processes. For instance, the development of catalysts for cross-coupling reactions often involves substrates like α-bromo ketones to test catalyst efficiency, scope, and functional group tolerance. nih.gov Similarly, multicomponent reactions that lead to complex heterocyclic products often rely on the development of efficient catalysts, such as silica-supported tungstosilisic acid for Hantzsch thiazole synthesis, to improve yields and facilitate greener reaction conditions. mdpi.com
The prochiral carbonyl group and the adjacent chiral center (once the bromine is substituted) in molecules like this compound make them ideal candidates for developing stereoselective reactions.
Asymmetric Reduction: The asymmetric reduction of the ketone functionality is a key transformation, providing access to chiral halohydrins, which are versatile synthetic intermediates. This can be achieved using biocatalysts like carbonyl reductases (CREDs) or alcohol dehydrogenases (ADHs), which often exhibit high enantioselectivity. almacgroup.comresearchgate.net Chemical methods using oxazaborolidine catalysts (CBS reduction) are also highly effective for the enantioselective reduction of various ketones, including α-halo ketones. nih.gov
Asymmetric Alkylation/Arylation: The α-carbon bearing the bromine is a site for stereoselective carbon-carbon bond formation. Catalytic asymmetric cross-coupling reactions have been developed for racemic α-bromo ketones. For example, nickel-catalyzed Negishi cross-couplings with arylzinc reagents can convert a racemic α-bromo ketone into an enantioenriched α-aryl ketone in a stereoconvergent process. nih.govnih.gov Such a methodology could potentially be applied to this compound to introduce a new aryl group at the C1 position with high enantiomeric excess.
Materials Science Research Applications (if applicable to non-biological systems)
Based on the available search results, there is no specific information detailing the application of this compound in materials science research. While heterocyclic compounds derived from it, such as thiazoles or oxazoles, can be components of organic dyes, liquid crystals, or polymers, the direct application of the parent compound in non-biological materials has not been reported.
Note: Due to the limited availability of specific experimental research on this compound, data tables containing detailed research findings could not be generated. The information provided is based on the established chemical principles and known reactions of the α-bromo ketone functional group.
Future Research Directions and Emerging Paradigms
Exploration of Unconventional Reaction Media and Catalysis
The pursuit of more efficient and environmentally benign chemical processes has spurred research into non-traditional reaction environments for the synthesis of α-bromoketones. A significant area of development is the use of ionic liquids (ILs) as recyclable reaction media. scirp.orgresearchgate.netscirp.org Studies have shown that ketones can react smoothly with N-bromosuccinimide (NBS) in ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim]PF6) and N-butyl-N-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ([bmpy]Tf2N) to produce α-bromoketones in good yields. scirp.orgresearchgate.net A key advantage of this method is the ability to reuse the ionic liquid multiple times without a significant drop in product yield, offering a green alternative to conventional volatile organic solvents. scirp.orgscirp.org
Research has demonstrated the effectiveness of various ionic liquids in α-halogenation reactions, achieving good to excellent yields. mdpi.com Beyond ionic liquids, solvent-free reaction conditions, often accelerated by microwave irradiation, represent another promising frontier. mdpi.com For instance, the combination of urea-hydrogen peroxide (UHP) and sodium bromide with acetic acid-functionalized silica (B1680970) under microwave conditions allows for the rapid and solvent-free synthesis of α-bromoaryl ketones. mdpi.com
Future investigations could focus on expanding the library of ionic liquids and deep eutectic solvents tailored for the specific synthesis of 1-Bromo-1-(4-hydroxyphenyl)propan-2-one, potentially enhancing selectivity and reaction rates. Furthermore, novel catalytic systems, including nickel-based catalysts for cross-coupling reactions and photocatalysts that can activate brominating agents under mild, visible-light conditions, are set to revolutionize the synthesis of such functionalized ketones. nih.govacs.org
Table 1: Comparison of Reaction Media for α-Bromoketone Synthesis
| Substrate | Brominating Agent | Catalyst/Promoter | Solvent | Yield | Reusability of Medium | Reference |
|---|---|---|---|---|---|---|
| Acetophenone | NBS | p-Toluenesulfonic acid | [bmim]PF6 | >80% | Up to 7 times | scirp.org, researchgate.net |
| Acetophenone | NBS | p-Toluenesulfonic acid | Chloroform (B151607) | ~60% | Not reported | scirp.org |
| Various Aryl Ketones | Br2 | None | Phase-vanishing (Fluorous/Organic/Aqueous) | 84–99% | Not applicable | mdpi.com |
Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
Understanding the intricate details of a chemical reaction as it happens is crucial for optimization and control. Advanced in situ spectroscopic techniques are poised to provide unprecedented molecular-level insights into the formation of this compound. nih.gov Techniques such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy allow for real-time tracking of reactant consumption, intermediate formation, and product generation without disturbing the reaction mixture.
For a bromination reaction, these methods can elucidate the reaction mechanism, for example, by observing the formation of an enol or enolate intermediate prior to bromination. mdpi.com Furthermore, techniques like in situ Electron Paramagnetic Resonance (EPR) could be employed to detect and characterize any radical species that may be involved, especially in photocatalytic or advanced oxidation processes. nih.gov Scanning Electrochemical Microscopy (SECM) is another powerful tool capable of probing the chemical species and reactivity near the catalyst surface at high resolution. nih.gov
The application of these sophisticated analytical tools will enable a deeper understanding of reaction kinetics and pathways, facilitating the development of more selective and efficient synthetic protocols. nih.gov Integrating data from multiple in situ techniques can provide a comprehensive picture of the reaction dynamics, helping to identify and mitigate the formation of unwanted byproducts, such as dibrominated species. mdpi.com
High-Throughput Experimentation and Automated Synthesis Integration
The discovery and optimization of synthetic routes are being dramatically accelerated by high-throughput experimentation (HTE) and automated synthesis platforms. acs.orgpurdue.edu These technologies allow chemists to perform and analyze hundreds or even thousands of reactions in parallel, rapidly screening vast arrays of catalysts, reagents, solvents, and reaction conditions. nih.govyoutube.com For the synthesis of this compound, HTE could be used to quickly identify the optimal brominating agent, acid/base promoter, and solvent system from a large library of candidates. acs.org
Platforms like SynFini™ leverage robotics and artificial intelligence to automate the entire workflow, from designing reaction routes to executing multi-step syntheses and analyzing the products. youtube.com Such systems can utilize miniaturized chemical plants to produce materials, with the flexibility to switch between different synthetic runs rapidly. youtube.com The integration of real-time analytical feedback ensures that the data collected is robust and reproducible. youtube.com
Another key aspect is the development of continuous flow synthesis, which has been successfully applied to the multi-step production of chiral α-halo ketones. acs.org This approach offers enhanced safety, scalability, and process control compared to traditional batch methods, making it ideal for the industrial production of compounds like this compound. acs.org The combination of HTE for initial screening and continuous flow for optimized production represents a powerful paradigm for modern chemical manufacturing. purdue.eduyoutube.com
Table 2: Tools and Strategies in HTE and Automated Synthesis
| Technology/Platform | Function | Application Example | Reference |
|---|---|---|---|
| phactor™ Software | Design and analysis of HTE arrays (24 to 1536 wells) | Rapidly finding optimal conditions for new reactions like amine-acid couplings. | nih.gov |
| HTE with DESI-MS | Rapid reaction screening (384 reactions in ~7 mins) | Optimizing Sonogashira couplings for synthesis of an anti-cancer agent. | purdue.edu |
| SynFini™ | AI-driven, end-to-end automated synthesis | Accelerating chemistry design, development, and synthesis from idea to molecule. | youtube.com |
Deep Learning and Artificial Intelligence for Predictive Synthesis and Reactivity
Beyond route design, machine learning models are being developed to predict the outcome of chemical reactions with increasing accuracy. rsc.orgacs.org By training on vast databases of known reactions, these models can predict the major product(s) for a given set of reactants and reagents. acs.org Some advanced models, like Reactron, even predict the electron movements in a reaction, providing mechanistic insights. arxiv.orgresearchgate.net This capability is crucial for anticipating potential side reactions and understanding the underlying reactivity.
Development of Sustainable and Atom-Economical Synthetic Protocols
The principles of green chemistry are becoming central to modern synthetic design, with a focus on developing sustainable and atom-economical processes. jddhs.comjcchems.com Atom economy, a concept that measures the efficiency of a reaction in incorporating reactant atoms into the final product, is a key metric for sustainability. jocpr.com Traditional bromination using Br₂ has a maximum atom economy of 50% because one bromine atom is lost as HBr, a corrosive and toxic byproduct. mdpi.com
Future research will prioritize the development of synthetic routes to this compound that maximize atom economy and minimize waste. nih.gov This includes one-pot reactions that combine multiple synthetic steps without isolating intermediates, thereby reducing solvent use and waste generation. nih.govrsc.org An example is the synthesis of α-bromoketones directly from secondary alcohols using ammonium (B1175870) bromide and Oxone in a one-pot oxidation and bromination sequence. rsc.org
The use of greener, less hazardous reagents is another critical area. This involves replacing toxic solvents with alternatives like water or bio-based solvents and using safer brominating agents. jddhs.com For example, generating bromine in situ from a solid mixture of NaBr and KNO₃ in an acidified solvent mixture offers an environmentally friendly and economically feasible bromination method. chemicalpapers.com The overarching goal is to design synthetic pathways that are not only efficient but also inherently safer and more benign to the environment, aligning with the core tenets of sustainable development. jddhs.comejcmpr.com
Table 3: Mentioned Chemical Compounds
| Compound Name | IUPAC Name | Molecular Formula |
|---|---|---|
| This compound | This compound | C₉H₉BrO₂ |
| 2-Bromo-1-(4-hydroxyphenyl)ethanone | 2-Bromo-1-(4-hydroxyphenyl)ethanone | C₈H₇BrO₂ |
| 2-Bromo-1-(4-hydroxyphenyl)propan-1-one | 2-Bromo-1-(4-hydroxyphenyl)propan-1-one | C₉H₉BrO₂ |
| N-bromosuccinimide | 1-Bromopyrrolidine-2,5-dione | C₄H₄BrNO₂ |
| Acetophenone | 1-Phenylethan-1-one | C₈H₈O |
| p-Toluenesulfonic acid | 4-Methylbenzene-1-sulfonic acid | C₇H₈O₃S |
| [bmim]PF6 | 1-Butyl-3-methyl-1H-imidazol-3-ium hexafluorophosphate(1-) | C₈H₁₅F₆N₂P |
| [bmpy]Tf2N | 1-Butyl-1-methylpyrrolidin-1-ium bis(trifluoromethylsulfonyl)azanide | C₁₁H₂₀F₆N₂O₄S₂ |
| Chloroform | Trichloromethane | CHCl₃ |
| Bromine | Bromine | Br₂ |
| Sodium Bromide | Sodium Bromide | NaBr |
| Urea-hydrogen peroxide | Urea peroxide | CH₆N₂O₃ |
| Oxone | Potassium peroxymonosulfate | HKO₅S |
| Ammonium bromide | Ammonium bromide | NH₄Br |
| Potassium nitrate | Potassium nitrate | KNO₃ |
Q & A
Q. What are common synthetic routes for 1-bromo-1-(4-hydroxyphenyl)propan-2-one?
The compound is typically synthesized via a two-step approach:
- Step 1 : Claisen-Schmidt condensation of 4-hydroxyacetophenone with an aldehyde to form a chalcone intermediate (e.g., 1-(4-hydroxyphenyl)-3-arylprop-2-en-1-one) .
- Step 2 : Bromination at the α-position of the ketone using reagents like bromine in acetic acid or N-bromosuccinimide (NBS) under controlled conditions . Key considerations include protecting the hydroxyl group during bromination to avoid side reactions (e.g., acetylation with acetic anhydride).
Q. How is this compound characterized structurally?
- Spectroscopy :
- ¹H/¹³C NMR : Distinct signals for the brominated methyl group (δ ~4.5–5.0 ppm for ¹H; δ ~30–40 ppm for ¹³C) and aromatic protons (δ ~6.8–7.3 ppm) .
- IR : Stretching frequencies for C=O (~1700 cm⁻¹) and O–H (~3200–3500 cm⁻¹) .
Q. What are the key physicochemical properties of this compound?
- Melting Point : ~65–66°C (similar to brominated acetophenone analogs) .
- Solubility : Moderate in polar aprotic solvents (e.g., DMSO, acetone) but limited in water due to the hydrophobic aryl group .
- Stability : Sensitive to light and moisture; store under inert atmosphere at –20°C .
Advanced Research Questions
Q. How can bromination regioselectivity be optimized for this compound?
- Reagent Choice : NBS in CCl₄ favors radical-mediated bromination at the α-position over electrophilic substitution on the aromatic ring .
- Temperature Control : Reactions at 0–5°C minimize di-bromination byproducts .
- Monitoring : Use TLC or in situ FTIR to track reaction progress and halt at monobromination .
Q. What challenges arise in X-ray crystallography of this compound?
- Crystal Growth : Slow evaporation from ethanol/water mixtures yields suitable single crystals.
- Data Collection : Heavy bromine atom enhances scattering but may cause absorption errors; use multi-scan corrections (SADABS) .
- Refinement : SHELXL-2018 refines anisotropic displacement parameters for Br and O atoms, with R-factors <0.07 for high-quality datasets .
Q. How does the hydroxyl group influence biological activity?
- Antioxidant Assays : DPPH radical scavenging (IC₅₀ ~20–50 µM) and FRAP tests quantify electron-donating capacity .
- Anti-inflammatory Screening : Inhibition of COX-2 (ELISA) and NF-κB activation (luciferase reporter assays) at 10–100 µM .
- Structure-Activity Relationship (SAR) : Para-hydroxyl enhances hydrogen bonding with target proteins, while bromine increases lipophilicity for membrane penetration .
Q. How to resolve contradictions in synthetic yields reported across studies?
- Variable Factors :
- Purity of starting materials (e.g., 4-hydroxyacetophenone ≥98% vs. technical grade) .
- Solvent polarity (e.g., DMF vs. ethanol) affecting reaction kinetics .
- Troubleshooting :
- Replicate conditions with strict anhydrous protocols.
- Use HPLC to quantify byproducts and adjust stoichiometry .
Methodological Guidance
Q. What analytical techniques validate purity for pharmacological studies?
- HPLC : C18 column, mobile phase MeCN/H₂O (70:30), UV detection at 254 nm .
- Elemental Analysis : Match calculated vs. observed C, H, Br, O percentages (±0.3%) .
- Thermogravimetric Analysis (TGA) : Confirm decomposition profile aligns with theoretical predictions .
Q. How to design experiments for studying metabolic stability?
- In Vitro Models :
Q. What computational methods predict reactivity of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
